molecular formula C18H14ClFN6O B11134564 2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide

Cat. No.: B11134564
M. Wt: 384.8 g/mol
InChI Key: XGXUGTSRXLNNSS-UHFFFAOYSA-N
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Description

2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features a combination of indole, benzamide, and tetrazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .

Mechanism of Action

The mechanism of action of 2-chloro-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-5-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways:

Properties

Molecular Formula

C18H14ClFN6O

Molecular Weight

384.8 g/mol

IUPAC Name

2-chloro-N-[2-(6-fluoroindol-1-yl)ethyl]-5-(tetrazol-1-yl)benzamide

InChI

InChI=1S/C18H14ClFN6O/c19-16-4-3-14(26-11-22-23-24-26)10-15(16)18(27)21-6-8-25-7-5-12-1-2-13(20)9-17(12)25/h1-5,7,9-11H,6,8H2,(H,21,27)

InChI Key

XGXUGTSRXLNNSS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CN2CCNC(=O)C3=C(C=CC(=C3)N4C=NN=N4)Cl)F

Origin of Product

United States

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